Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

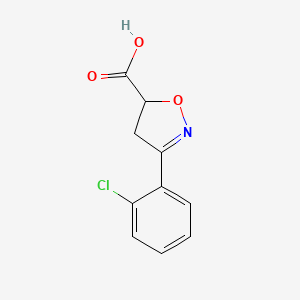

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a complex organic compound. Unfortunately, there is no direct information available for this specific compound. However, related compounds such as 4-Hexylphenol1 and Ethyl 5-(4-hexylphenyl)-5-oxovalerate2 have been studied. 4-Hexylphenol is a member of phenols with a molecular weight of 178.27 g/mol1.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-(4-hexylphenyl)-4H-dithieno[3,2-b:2’,3’d]pyrrole (HPDTP) involves functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol with 4-methylbenzenesulfonyl chloride in basic conditions3. However, the exact synthesis process for Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is not directly available. However, a related compound, Ethyl 4-(4-hexylphenyl)-4-hydroxycyclohexane-1-carboxylate, contains a total of 57 bonds, including 25 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 hydroxyl group, and 1 tertiary alcohol4.Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, related compounds like 4-Hexylphenol1 and Ethyl 5-(4-hexylphenyl)-5-oxovalerate2 have been studied.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, a related compound, 4-Hexylphenol, has a molecular weight of 178.27 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 20.2 Ų1.Applications De Recherche Scientifique

Asymmetric Bioreduction and Synthesis

- pH Profile Optimization for Asymmetric Bioreduction: A study detailed the design of an optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast, aiming to improve reaction yield and product optical purity through a data-driven method. This research showcases the potential for optimizing chemical reactions involving similar compounds for enhanced product quality (Chen et al., 2002).

- Asymmetric Synthesis: The asymmetric synthesis of ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was performed using ethyl glyoxylate and isobutyraldehyde, emphasizing the influence of catalysts and reaction conditions on yield and enantioselectivity. This example illustrates the synthetic strategies that could be applied to the targeted compound for obtaining optically active intermediates (Wang Jin-ji, 2014).

Catalyst-Driven Synthesis and Reduction

- Hydrogenation at Palladium Black: Research into the hydrogenation of ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids revealed the production of ethyl 4-R-2-hydroxy-4-oxobutyrates, demonstrating the effectiveness of palladium black in facilitating such reactions. This process could be analogous to methods for synthesizing or modifying Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Slavinska et al., 2006).

- Enzyme-catalyzed Asymmetric Synthesis: Enzyme-catalyzed reactions were employed for the asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, highlighting the potential of microbial cells to produce chiral building blocks. Such biocatalytic approaches may be relevant for producing chiral intermediates of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Xia et al., 2013).

Material Science and Pharmaceutical Intermediates

- Characterization of Antioxidants: A study on substituted aryl meroterpenoids from red seaweed identified potential antioxidant molecules, demonstrating the use of natural compounds in discovering novel antioxidants. This research angle could be explored for Ethyl 4-(4-hexylphenyl)-4-oxobutyrate if its structural analogs exhibit antioxidant properties (Chakraborty et al., 2016).

Safety And Hazards

The safety and hazards of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, the safety data sheet for a related compound, Ethyl 5-(4-hexylphenyl)-5-oxovalerate, can be found online2.

Orientations Futures

The future directions for the study of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, research on related compounds has been applied in areas such as theranostic imaging, photodynamic therapy, and immunotherapy6, and in the preparation of organic semiconductor single crystal arrays7.

Propriétés

IUPAC Name |

ethyl 4-(4-hexylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCUKRFRTAOHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401345 |

Source

|

| Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate | |

CAS RN |

312943-18-3 |

Source

|

| Record name | ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

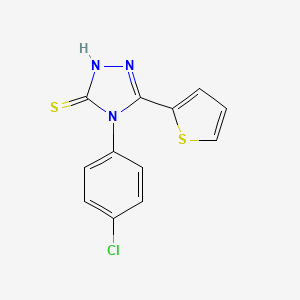

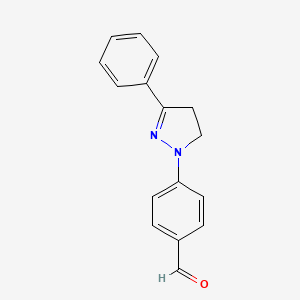

![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)

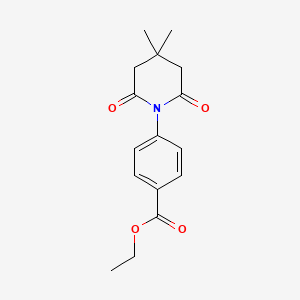

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

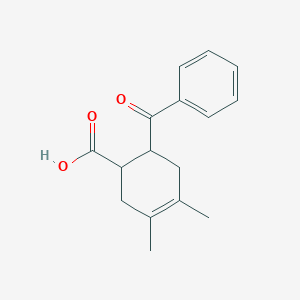

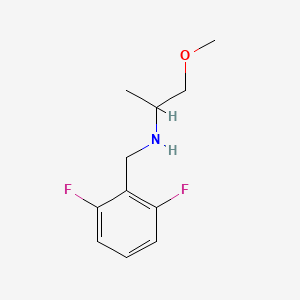

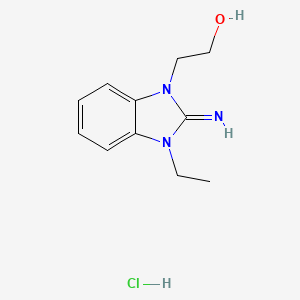

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

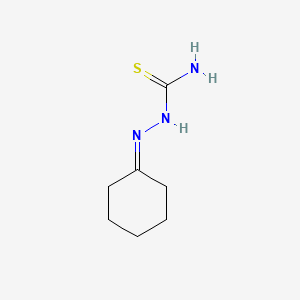

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)